molecular formula C26H31N3O4S3 B4878441 ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4878441
M. Wt: 545.7 g/mol
InChI Key: BAPLVBXFEBSNQW-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including an imidazole ring, a thiophene ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene and imidazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the benzothiophene moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzothiophene derivatives: Known for their diverse biological activities.

    Imidazole derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Thiophene derivatives: Explored for their electronic and optical properties.

Properties

IUPAC Name

ethyl 2-[[2-[(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S3/c1-5-33-25(32)22-18-8-6-7-9-20(18)36-23(22)28-21(30)14-34-26-27-19(12-17-11-10-16(4)35-17)24(31)29(26)13-15(2)3/h10-12,15H,5-9,13-14H2,1-4H3,(H,28,30)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPLVBXFEBSNQW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CC4=CC=C(S4)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=N/C(=C/C4=CC=C(S4)C)/C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.